molecular formula C6H9N3O2 B556032 D-Histidine CAS No. 351-50-8

D-Histidine

Cat. No. B556032
CAS RN: 351-50-8
M. Wt: 155.15 g/mol
InChI Key: HNDVDQJCIGZPNO-RXMQYKEDSA-N
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Description

D-Histidine is an essential amino acid and an inactive isomer . It is also known as ®-2-Amino-3-(4-imidazolyl)propionic acid . It is used in the design of peptide drugs, cationic peptides, such as analogues of carnosine . It may also be used as a heavy metal sequestration agent .


Molecular Structure Analysis

The molecular formula of D-Histidine is C6H9N3O2 . The SMILES string representation is NC@HC(O)=O .


Physical And Chemical Properties Analysis

D-Histidine is a white powder . It has a molecular weight of 155.15 . It is soluble in 1 M HCl . The melting point is 280 °C .

Scientific Research Applications

Combating Biofilm Formation in Microbiology

  • Field : Microbiology
  • Application Summary : D-Histidine has been identified as a prospective anti-biofilm agent, particularly against Pseudomonas aeruginosa, an opportunistic gram-negative pathogenic microorganism .
  • Methods of Application : The study explored the effect of D-histidine on Pseudomonas aeruginosa in vitro. The mRNA expression of virulence and quorum sensing (QS)-associated genes in Pseudomonas aeruginosa PAO1 was observed under the influence of D-histidine .
  • Results : D-histidine downregulated the mRNA expression of virulence and QS-associated genes in Pseudomonas aeruginosa PAO1 without affecting bacterial growth. It significantly reduced the motility and pathogenicity of PAO1, inhibited biofilm formation, and triggered the disassembly of mature biofilms .

Design of Peptide Drugs and Heavy Metal Sequestration

  • Field : Pharmacology and Environmental Science
  • Application Summary : D-Histidine is known to inhibit cell division and is used by certain types of bacteria as a source of L-Histidine. It can be used in the design of peptide drugs, cationic peptides, such as analogues of carnosine and also be used as a heavy metal sequestration agent .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

D-Histidine should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas .

Future Directions

D-Histidine has been identified as a prospective anti-biofilm agent . It has been found to combat Pseudomonas aeruginosa by reducing biofilm formation and increasing biofilm disassembly . Moreover, the combination of amikacin and D-Histidine induced a synergistic effect against Pseudomonas aeruginosa biofilms . This suggests the potential utility of D-Histidine as a preventive strategy against biofilm-associated infections caused by Pseudomonas aeruginosa .

properties

IUPAC Name

(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDVDQJCIGZPNO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889344
Record name D-Histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Histidine

CAS RN

351-50-8
Record name D-Histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Histidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Histidine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-histidine hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-HISTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JE5HRM5CH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,740
Citations
RM Conrad, CP Berg - Journal of Biological Chemistry, 1937 - cabdirect.org
… Abstract : Evidence is brought forward to show that d-histidine undergoes transformation into the … more l-histidne was laid down in animals fed a histidine deficient diet + d-histidine than …
Number of citations: 80 www.cabdirect.org
J Ruta, C Grosset, C Ravelet, J Fize, A Villet… - … of Chromatography B, 2007 - Elsevier
In this paper, we report a new anti-amino acid aptamer chiral stationary phase (CSP). The enantiomers of histidine were separated using an immobilized histidine-specific l-RNA …
Number of citations: 69 www.sciencedirect.com
M Orioli, G Vistoli, L Regazzoni, A Pedretti… - …, 2011 - Wiley Online Library
β‐Alanyl‐D‐histidine (D‐CAR, the enantiomer of the natural dipeptide carnosine) is a selective and potent sequestering agent of reactive carbonyl species (RCS) that is stable against …
DR Celander, CP Berg - Journal of Biological Chemistry, 1953 - cabdirect.org
Mice received a basal diet containing histidinedeficient casein hydrolysate; when D-histidine or imidazolelactic acid was given in addition to yeast extract or crystalline vitamins, weight …
Number of citations: 35 www.cabdirect.org
D Fitz, T Jakschitz, BM Rode - Journal of inorganic biochemistry, 2008 - Elsevier
… d-histidine is investigated as a potential catalyst and the catalytic effects of l- and d-histidine … , the catalytic performance of l- and d-histidine on peptide formation from one enantiomeric …
Number of citations: 24 www.sciencedirect.com
W Li, Y Zhu, Z Liu, Z Fei, H Zhao - Journal of Chemical & …, 2019 - ACS Publications
… (4) Based on the abovementioned considerations, the aims of the present work are to report the solubility of d-histidine in 1,4-dioxane, n-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (…
Number of citations: 10 pubs.acs.org
C Temperini, A Scozzafava, D Vullo… - … –A European Journal, 2006 - Wiley Online Library
… CA VII) show a better activation profile with d-histidine. This fact is quite important as it points … -ray crystallography the binding of l- and d-histidine to this physiologically relevant isoform. …
M Kawahara, Y Sadakane, H Koyama, K Konoha… - Metallomics, 2013 - academic.oup.com
… Analysis of the structure–activity relationship by using histidine analogues revealed that both l-histidine and d-histidine exhibit the same neuroprotective activity. Furthermore, we …
Number of citations: 30 academic.oup.com
K Krajewska-Grynkiewicz, W Walczak… - Journal of …, 1971 - Am Soc Microbiol
… The uptake of D-histidine, barely detectable in the parental … Tertiary mutants which lost the ability to grow on D-histidine … The requirement cannot be satisfied by D-histidine. However, …
Number of citations: 58 journals.asm.org
JA Krause, PW Baures, DS Eggleston - … Crystallographica Section B …, 1991 - scripts.iucr.org
… The molecular structure of D,L-histidyl-L,D-histidine pentahydrate is shown in Fig. 1. The unit… D,L-Histidyl-L,D-histidine pentahydrate crystallizes in a zwitterionic form with protonation of …
Number of citations: 23 scripts.iucr.org

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